molecular formula C5H6Cl2N2O2 B2682247 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one CAS No. 303994-70-9

1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one

Cat. No. B2682247
CAS RN: 303994-70-9
M. Wt: 197.02
InChI Key: SIYFLNPSVXWXGY-UHFFFAOYSA-N
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Description

1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C5H6Cl2N2O2 and a molecular weight of 197.02 .


Synthesis Analysis

The synthesis of pyrazoles, which includes 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one is based on its molecular formula, C5H6Cl2N2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,2-dichloroacetyl)tetrahydro-3H-pyrazol-3-one include its molecular formula (C5H6Cl2N2O2), molecular weight (197.02), and its status as a chemical compound .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2-dihydro-3H-pyrazol-3-one derivatives have attracted attention in medicinal chemistry due to their potential as drug candidates. Researchers explore their pharmacological properties, such as anti-inflammatory, antitumor, and antimicrobial effects. These compounds serve as scaffolds for designing novel drugs with improved efficacy and reduced side effects .

Pesticide and Herbicide Development

The dichloroacetyl group in 1,2-dihydro-3H-pyrazol-3-one contributes to its herbicidal and pesticidal properties. Scientists investigate its effectiveness against pests, weeds, and pathogens. By modifying the structure, they aim to create environmentally friendly agrochemicals .

Coordination Chemistry and Metal Complexes

1,2-dihydro-3H-pyrazol-3-one acts as a versatile ligand in coordination chemistry. Researchers synthesize metal complexes by coordinating it with transition metals (e.g., copper, nickel, or palladium). These complexes find applications in catalysis, material science, and bioinorganic chemistry .

Organic Synthesis

The reactivity of 1,2-dihydro-3H-pyrazol-3-one allows for diverse transformations. Chemists use it as a building block to create more complex molecules. For instance, it participates in cycloaddition reactions, heterocycle synthesis, and annulation processes .

Material Science and Polymer Chemistry

Researchers explore the incorporation of 1,2-dihydro-3H-pyrazol-3-one into polymers and materials. Its unique structure influences material properties, such as solubility, thermal stability, and optical behavior. Applications include drug delivery systems, coatings, and sensors .

Computational Chemistry and Molecular Modeling

Theoretical studies investigate the electronic structure, tautomerism, and conformational preferences of 1,2-dihydro-3H-pyrazol-3-one. Quantum mechanical calculations provide insights into its reactivity and stability. Such knowledge aids in rational drug design and predicting chemical behavior .

properties

IUPAC Name

1-(2,2-dichloroacetyl)pyrazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2/c6-4(7)5(11)9-2-1-3(10)8-9/h4H,1-2H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYFLNPSVXWXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dichloroacetyl)pyrazolidin-3-one

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